NGB 2904 hydrochloride
Overview
Description
NGB 2904 hydrochloride appears to be a chemical compound likely used in various research contexts. However, specific information on this compound is not widely available in the scientific literature.
Synthesis Analysis
- Synthesis processes for compounds similar to NGB 2904 hydrochloride often involve hydrothermal methods and the use of organic structure-directing agents (Francis & Jacobson, 2001).
- Hydrothermal synthesis is a common technique used for creating complex chemical structures under high temperature and pressure conditions.
Molecular Structure Analysis
- The molecular structure of compounds like NGB 2904 hydrochloride often involves complex frameworks, possibly including three-dimensional structures with negatively charged frameworks and charge-balancing cations (Francis & Jacobson, 2001).
- Understanding the molecular structure is crucial for determining the properties and potential applications of the compound.
Chemical Reactions and Properties
- NGB 2904 hydrochloride, like other hydrochlorides, may be involved in reactions typical of salts, such as dissociation in water and reactions with bases (Perumalla & Sun, 2012).
Scientific Research Applications
Dopamine D3 Receptor Antagonism
- NGB 2904 hydrochloride has been identified as a novel dopamine D3 receptor antagonist. Research indicates that it attenuates the rewarding effects of cocaine in animal models. This is evidenced by its significant reduction of cocaine self-administration and inhibition of cocaine-triggered reinstatement of drug-seeking behavior in rats (Xi et al., 2006).
- Another study supports these findings, demonstrating NGB 2904's effectiveness in inhibiting various cocaine-induced behaviors in animal models. This includes reducing cocaine self-administration and cocaine-triggered reinstatement of drug-seeking behavior, suggesting a potential role in treating cocaine addiction (Xi & Gardner, 2007).
Modulation of Locomotor Behavior
- NGB 2904 hydrochloride also impacts locomotor behavior. It has been observed to enhance amphetamine-stimulated locomotion in mice, further contributing to the understanding of dopamine D3 receptor's role in modulating rodent locomotion (Pritchard et al., 2007).
Influence on Food Self-Administration
- In a study examining its effect on operant food self-administration in obese and lean rats, NGB 2904 did not show a significant impact on food intake levels or lever presses for food. This contrasts with another D3 receptor antagonist in the same study, suggesting a selective influence of NGB 2904 on behaviors associated with drug addiction rather than natural reinforcers like food (Thanos et al., 2008).
Application in Heroin Seeking and Cocaine Reward
- A study in 2021 explored the combined use of a D1-receptor partial agonist and NGB 2904, a D3-receptor antagonist, in reducing cue-induced relapse to heroin seeking in rats. The coadministration of both compounds at low doses was more effective than either compound alone, indicating a potential therapeutic approach for opiate use disorder (Ewing et al., 2021).
Interaction with Methamphetamine-Enhanced Brain Stimulation
- NGB 2904, along with another D3 receptor antagonist, was found to attenuate methamphetamine-enhanced brain stimulation reward in rats, suggesting a potential role in treating methamphetamine addiction (Spiller et al., 2008).
Cocaine Seeking and Reward in Rats
- A synergistic effect was observed when NGB 2904 was combined with a D1 receptor partial agonist in reducing cocaine seeking and reward behaviors in rats. This points to a potential interaction between dopamine D1 and D3 receptors in cocaine-related behaviors (Galaj et al., 2016).
Future Directions
NGB 2904 hydrochloride or other D3-selective antagonists may have potential in controlling motivation for drug-taking behavior or relapse to drug-seeking behavior, but they may have a limited role in antagonizing the acute rewarding effects produced by cocaine or other addictive drugs . NGB 2904 hydrochloride may also act as a useful tool to study the role of D3 receptors in drug addiction .
properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYJNBKGCVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940417 | |
Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NGB 2904 hydrochloride | |
CAS RN |
189060-98-8 | |
Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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